molecular formula C24H28N4O B11192833 2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one

2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one

Cat. No.: B11192833
M. Wt: 388.5 g/mol
InChI Key: WRLNJELJUDAFCQ-UHFFFAOYSA-N
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Description

2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is a complex organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyrimidinone core. It has been studied for its potential as an acetylcholinesterase inhibitor, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then reacted with a pyrimidinone precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions could result in various substituted derivatives, depending on the nature of the substituent .

Scientific Research Applications

2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease. The molecular targets and pathways involved include the binding of the compound to the active site of acetylcholinesterase, preventing the enzyme from interacting with acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(diphenylmethyl)piperazin-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of functional groups and its potential as a selective acetylcholinesterase inhibitor. This makes it a promising candidate for further research and development in the field of medicinal chemistry .

Properties

Molecular Formula

C24H28N4O

Molecular Weight

388.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C24H28N4O/c1-3-21-18(2)25-24(26-23(21)29)28-16-14-27(15-17-28)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,22H,3,14-17H2,1-2H3,(H,25,26,29)

InChI Key

WRLNJELJUDAFCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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